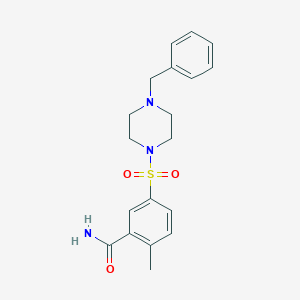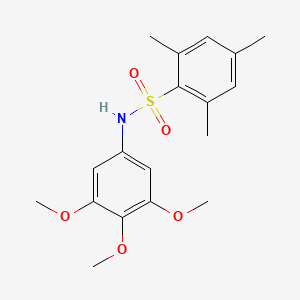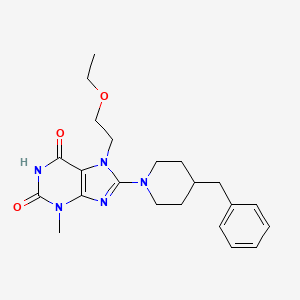![molecular formula C17H18BrNO4 B4393403 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4393403.png)
2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide
Übersicht
Beschreibung
2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated phenoxy group and a methoxyphenylacetamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide typically involves multiple steps, including the bromination of phenol derivatives and subsequent coupling reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to achieve the desired coupling. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the brominated site, using reagents like sodium methoxide or potassium tert-butoxide. These reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide include:
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: This compound shares the brominated phenol structure but differs in its aldehyde group, leading to different reactivity and applications.
5-Bromo-2-hydroxy-4-methoxybenzoic acid: Similar in structure but with a carboxylic acid group, this compound is used in different chemical syntheses and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-11-5-3-4-6-14(11)19-17(21)10-23-16-8-13(18)12(9-20)7-15(16)22-2/h3-8,20H,9-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFOHNBHZHBENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C(=C2)Br)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4393324.png)

![N-(2,4-dimethylphenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4393328.png)
![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4393335.png)
![N-[2-(4-ethoxyanilino)-2-oxoethyl]-5-methylfuran-2-carboxamide](/img/structure/B4393347.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-N-(propan-2-yl)propanamide](/img/structure/B4393350.png)
![2,5-dichloro-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B4393354.png)
![N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B4393362.png)
![N-cyclopropyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide](/img/structure/B4393369.png)

![1,3-dimethyl-5,5-bis[2-oxo-2-(1-piperidinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4393402.png)

![N-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE](/img/structure/B4393407.png)
![2-[1-(2-Chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid](/img/structure/B4393413.png)
